2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile
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Overview
Description
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions.
Formation of the Acetonitrile Group: The acetonitrile group is introduced via cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzyl-4-piperidyl)-2-phenylacetonitrile
- 2-(1-Benzyl-4-piperidyl)-2-(4-fluorophenyl)acetonitrile
- 2-(1-Benzyl-4-piperidyl)-2-(2-fluorophenyl)acetonitrile
Uniqueness
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21FN2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C20H21FN2/c21-19-8-4-7-18(13-19)20(14-22)17-9-11-23(12-10-17)15-16-5-2-1-3-6-16/h1-8,13,17,20H,9-12,15H2 |
InChI Key |
LKRGXHHWKYXBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C#N)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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